molecular formula C23H35N3O3S B12592337 4-(4-Decylphenyl)benzenesulfonic acid;guanidine CAS No. 650599-62-5

4-(4-Decylphenyl)benzenesulfonic acid;guanidine

Cat. No.: B12592337
CAS No.: 650599-62-5
M. Wt: 433.6 g/mol
InChI Key: VOXFMUMYPNUJGU-UHFFFAOYSA-N
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Description

4-(4-Decylphenyl)benzenesulfonic acid; guanidine is a bifunctional compound combining a sulfonic acid moiety with a guanidine group. The sulfonic acid group (benzenesulfonic acid derivative) provides strong acidity and hydrophilicity, while the guanidine group (a strong organic base) enhances hydrogen-bonding and ionic interactions. This dual functionality makes it suitable for applications in surfactants, pharmaceuticals, and chemical synthesis.

Properties

CAS No.

650599-62-5

Molecular Formula

C23H35N3O3S

Molecular Weight

433.6 g/mol

IUPAC Name

4-(4-decylphenyl)benzenesulfonic acid;guanidine

InChI

InChI=1S/C22H30O3S.CH5N3/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(18-16-21)26(23,24)25;2-1(3)4/h11-18H,2-10H2,1H3,(H,23,24,25);(H5,2,3,4)

InChI Key

VOXFMUMYPNUJGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-(4-Decylphenyl)benzenesulfonic acid;guanidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride for oxidation and various amines for substitution reactions. The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and esters.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as an inhibitor of sphingosine kinases (SphK), which are crucial in various cellular processes and disease states. Research indicates that guanidine-based compounds can selectively inhibit SphK1 and SphK2, impacting pathways involved in inflammation, cancer, and other diseases .

Case Study: SphK Inhibitors

  • Objective : To evaluate the efficacy of guanidine derivatives in inhibiting SphK.
  • Methodology : Structure-activity relationship studies were conducted to analyze the potency of different guanidine compounds.
  • Findings : Certain derivatives exhibited significant selectivity towards SphK2, demonstrating potential for therapeutic use in conditions like ulcerative colitis and ischemia/reperfusion injury .

Material Science

The sulfonic acid group in 4-(4-Decylphenyl)benzenesulfonic acid;guanidine allows for its use as a surfactant or emulsifier in polymer chemistry. Its ability to modify surface properties can enhance the performance of materials used in coatings and adhesives.

Case Study: Polymer Modification

  • Objective : To assess the impact of the compound on polymer properties.
  • Methodology : The compound was incorporated into polymer matrices to evaluate changes in mechanical strength and thermal stability.
  • Findings : Enhanced adhesion properties were observed, indicating that this compound could improve the durability of coatings .

Organic Synthesis

In organic chemistry, 4-(4-Decylphenyl)benzenesulfonic acid;guanidine can serve as a reagent or catalyst in various synthetic pathways. Its unique structure allows it to participate in reactions that form complex molecules.

Case Study: Synthetic Pathways

  • Objective : To explore the use of the compound as a catalyst in organic reactions.
  • Methodology : Various reactions were conducted to synthesize target compounds using the guanidine derivative as a catalyst.
  • Findings : The compound facilitated reactions with high yields and selectivity, showcasing its utility in synthetic organic chemistry .

Data Tables

Application AreaSpecific UseKey Findings
PharmacologySphK inhibitionSelective inhibitors for SphK1/SphK2 identified
Material SciencePolymer modificationImproved adhesion and durability
Organic SynthesisCatalytic role in reactionsHigh yields and selectivity achieved

Mechanism of Action

Comparison with Similar Compounds

Benzenesulfonic Acid Derivatives with Guanidine Moieties

  • Compound 1: 1-Amino-2-[4-chloro-5-R1-2-(R2-methylthio)benzenesulfonyl]guanidine () Key Differences: Chloro and methylthio substituents enhance electrophilicity and alter steric hindrance.
  • Compound 2 : 4-(Piperazin-1-ylazo)benzenesulfonic Acid Potassium Salt ()
    • Key Differences : Azo group (-N=N-) introduces photochemical activity.
    • Activity : Exhibits anti-inflammatory effects (50 mg/kg dose in rats) surpassing ibuprofen .
Property Target Compound Compound 1 Compound 2
Sulfonic Acid Substituent Decylphenyl Chloro, Methylthio Piperazin-1-ylazo
Guanidine Attachment Direct conjugation Sulfonyl linkage Absent
Biological Activity Not reported Synthetic intermediate Anti-inflammatory
logP (Predicted) ~6.1 (similar to undecyl) Higher due to Cl/S Lower due to azo group

Guanidine Derivatives with Aromatic Systems

  • Compound 3: 2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic Acid Methanesulfonate () Key Differences: Methanesulfonate salt improves solubility; carboxylic acid adds acidity. Application: Metabolite of camostat (protease inhibitor) .
  • Compound 4: 1-(4-Cyanophenyl)guanidine () Key Differences: Cyano group (-CN) increases electron-withdrawing effects. Activity: Potential intermediate in drug synthesis (e.g., kinase inhibitors) .
Property Target Compound Compound 3 Compound 4
Aromatic System Decylphenyl benzene Benzoyloxy phenyl Cyanophenyl
Ionic Form Free acid/guanidine Methanesulfonate salt Free base
Solubility Low (hydrophobic chain) High (ionic salt) Moderate
Applications Surfactants, pharmaceuticals Antiviral agents Chemical synthesis

Solubility and logP

  • The decylphenyl chain in the target compound confers high hydrophobicity (predicted logP ~6.1), similar to 4-undecylbenzenesulfonic acid (logP 6.11) . This contrasts with shorter-chain derivatives like 4-aminobenzenesulfonamide (logP 0.8), which are more water-soluble .

Biological Activity

Overview of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine

4-(4-Decylphenyl)benzenesulfonic acid;guanidine is a compound that combines a sulfonic acid group with a guanidine moiety. This structural combination suggests potential applications in various biological contexts, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₅N₃O₃S
  • Molecular Weight : Approximately 357.47 g/mol

Biological Activity

The biological activity of compounds like 4-(4-Decylphenyl)benzenesulfonic acid;guanidine can be attributed to their ability to interact with various biological molecules, including proteins, enzymes, and nucleic acids. The following sections explore potential biological activities based on similar compounds.

Antimicrobial Activity

Compounds containing sulfonic acid groups often exhibit antimicrobial properties. The sulfonic acid can enhance solubility and facilitate interaction with microbial membranes, leading to cell lysis. Research has demonstrated that related sulfonic acids possess significant antibacterial and antifungal activities.

Enzyme Inhibition

Guanidine derivatives are known for their role as enzyme inhibitors. For instance, guanidine can inhibit arginase, an enzyme involved in the urea cycle, which may have implications in treating hyperargininemia. Similarly, the presence of the sulfonic acid group might enhance the binding affinity to target enzymes.

Anti-inflammatory Effects

Certain sulfonic acid derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways. Investigating 4-(4-Decylphenyl)benzenesulfonic acid;guanidine could reveal similar effects.

Cytotoxicity and Antitumor Activity

Research on related compounds has indicated potential cytotoxic effects against cancer cell lines. The structural features of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine may contribute to its ability to induce apoptosis in malignant cells.

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